Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate
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Overview
Description
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is an organic compound belonging to the pyrrole family This compound is characterized by its complex structure, which includes a pyrrole ring substituted with various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-methylbenzaldehyde with a suitable pyrrole derivative under acidic or basic conditions to form the intermediate compound. This intermediate is then subjected to esterification using methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents that can be easily recycled is also common to enhance the sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the compound into alcohols or amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, altering their activity and leading to various physiological effects. The exact pathways and targets can vary depending on the specific application and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
- Methyl 1,2-dimethyl-4-[(4-methoxyphenyl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl 1,2-dimethyl-4-[(4-chlorophenyl)methylidene]-5-oxopyrrole-3-carboxylate
- Methyl 1,2-dimethyl-4-[(4-fluorophenyl)methylidene]-5-oxopyrrole-3-carboxylate
Uniqueness
Methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate is unique due to the presence of the 4-methylphenyl group, which can influence its reactivity and interactions with biological targets. This structural feature may confer specific properties that are not observed in its analogs, making it a compound of interest for further research and development.
Properties
Molecular Formula |
C16H17NO3 |
---|---|
Molecular Weight |
271.31 g/mol |
IUPAC Name |
methyl 1,2-dimethyl-4-[(4-methylphenyl)methylidene]-5-oxopyrrole-3-carboxylate |
InChI |
InChI=1S/C16H17NO3/c1-10-5-7-12(8-6-10)9-13-14(16(19)20-4)11(2)17(3)15(13)18/h5-9H,1-4H3 |
InChI Key |
JMVZXJRBRQCROS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C=C2C(=C(N(C2=O)C)C)C(=O)OC |
Origin of Product |
United States |
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